molecular formula C17H17N3O2S2 B2442663 2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1252912-88-1

2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No. B2442663
CAS RN: 1252912-88-1
M. Wt: 359.46
InChI Key: CRPXKDBRJWVVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality 2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A series of thieno[2,3-d]pyrimidines has been synthesized with the aim of exploring their potential as thymidylate synthase inhibitors, a key enzyme involved in the DNA synthesis pathway, thus presenting a target for antitumor agents. The synthesis involves Heck coupling, cyclization, and further modifications to introduce various substituents, indicating a versatile approach to access structurally diverse analogs of the core thieno[2,3-d]pyrimidine scaffold (Gangjee et al., 2004).

Crystal Structure Insights

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, revealing insights into the conformational preferences and potential intermolecular interactions of these compounds. Such structural analyses are crucial for understanding the relationship between the structure and biological activity, aiding in the design of more effective molecules (Subasri et al., 2016).

Biological Activities and Applications

Dual inhibitors of thymidylate synthase and dihydrofolate reductase have been developed using the thieno[2,3-d]pyrimidine scaffold, demonstrating the potential of these compounds in cancer therapy. The most potent compounds exhibit significant inhibitory activity against both enzymes, highlighting the therapeutic potential of such dual-action inhibitors (Gangjee et al., 2008).

Antimicrobial and Antifungal Applications

Pyrimidinone and oxazinone derivatives, synthesized from thieno[3,2-d]pyrimidines, have shown good antibacterial and antifungal activities. These findings suggest the utility of thieno[3,2-d]pyrimidines in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

properties

IUPAC Name

2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-11-3-5-12(6-4-11)9-18-14(21)10-24-17-19-13-7-8-23-15(13)16(22)20(17)2/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPXKDBRJWVVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.